1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
This compound features a urea core flanked by two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a tetrazole ring substituted with a 4-ethoxyphenyl group. Its molecular formula is C₁₉H₂₁N₇O₄, with a molecular weight of approximately 411.42 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-29-15-8-6-14(7-9-15)25-18(22-23-24-25)12-20-19(26)21-13-5-10-16(27-2)17(11-13)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZZDGCDHTAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of significant interest due to its diverse biological activities. This article aims to consolidate existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a dimethoxyphenyl group and a tetrazole moiety. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds containing similar structural motifs exhibit notable antitumor effects. For instance, derivatives with tetrazole rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study involving similar tetrazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications to the phenyl ring can enhance cytotoxicity .
Anti-inflammatory Properties
Compounds with methoxy substituents have been linked to anti-inflammatory activity. The presence of electron-donating groups like methoxy enhances the interaction with inflammatory mediators.
- Research Findings : In vitro assays revealed that related compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Antioxidant Activity
The antioxidant potential of 1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been assessed through DPPH radical scavenging assays.
| Compound | Inhibition (%) at 0.5 mM | IC50 (µM) |
|---|---|---|
| Test Compound | 76.44 ± 0.8 | 47.53 ± 0.12 |
| Reference (Quercetin) | 90.39 ± 0.5 | 148.26 ± 1.2 |
The compound exhibited competitive inhibition compared to standard antioxidants like Quercetin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The interaction with cellular signaling pathways that regulate apoptosis and proliferation has been observed.
- Radical Scavenging : The methoxy groups contribute to the electron-donating capacity of the molecule, enhancing its ability to neutralize free radicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
a) BF16476 (1-(3-Methoxyphenyl)-3-{[1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl]methyl}urea)
- Key Differences :
- 3-Methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).
- 3,4-Dimethylphenyl on the tetrazole (vs. 4-ethoxyphenyl).
- Impact :
b) 1-(2,3-Dimethoxyphenyl)-3-{[1-(4-Methylphenyl)-1H-Tetrazol-5-yl]methyl}urea
- Key Differences :
- 2,3-Dimethoxyphenyl (altered substituent positions).
- 4-Methylphenyl on the tetrazole (less polar than ethoxy).
c) BF05596 (1-(4-Ethoxyphenyl)-3-{[1-(4-Fluorophenyl)-1H-Tetrazol-5-yl]methyl}urea)
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
